molecular formula C9H8Br2O2 B1354674 Methyl 2-bromo-2-(4-bromophenyl)acetate CAS No. 60079-77-8

Methyl 2-bromo-2-(4-bromophenyl)acetate

Cat. No.: B1354674
CAS No.: 60079-77-8
M. Wt: 307.97 g/mol
InChI Key: MJKFDRJNRQQSDA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2. It is a colorless to light yellow liquid with a special smell. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and other industries .

Scientific Research Applications

Methyl 2-bromo-2-(4-bromophenyl)acetate has several scientific research applications:

Safety and Hazards

“Methyl 2-bromo-2-(4-bromophenyl)acetate” is irritating and corrosive. It should avoid contact with the skin, eyes, and respiratory tract. Appropriate protective equipment such as lab gloves, goggles, and face shields should be worn during use .

Preparation Methods

Methyl 2-bromo-2-(4-bromophenyl)acetate can be synthesized by reacting methyl phenylacetate with bromine. The process involves the following steps:

Chemical Reactions Analysis

Methyl 2-bromo-2-(4-bromophenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the bromine atoms are replaced by other groups.

    Condensation Reactions: It can be used in condensation reactions to form larger molecules.

    Cyclization Reactions: It can undergo cyclization reactions to form cyclic compounds.

Common reagents and conditions used in these reactions include:

    Alkylation Agents: Used to alkylate phenol and amino groups.

    Catalysts: Various catalysts can be used to facilitate the reactions.

Major products formed from these reactions include alkylated phenol and amino compounds, as well as cyclic compounds .

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(4-bromophenyl)acetate involves its role as an alkylating agent. It can alkylate phenol and amino groups, leading to the formation of alkylated compounds. The molecular targets and pathways involved depend on the specific reactants and conditions used in the reactions .

Comparison with Similar Compounds

Methyl 2-bromo-2-(4-bromophenyl)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.

Properties

IUPAC Name

methyl 2-bromo-2-(4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKFDRJNRQQSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507899
Record name Methyl bromo(4-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60079-77-8
Record name Methyl bromo(4-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(4-bromophenyl)acetate (9 g, 39.5 mmol) in carbon tetrachloride was added N-bromosuccinimide (7.1 g, 40 mmol), benzoyl peroxide (1.2 g, 6.7 mmol). The mixture was heated to reflux, and then stirred at the 77° C. for 4 hours. Thin layer chromatography showed full conversion. Then the mixture was concentrated under vacuum. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=20/1) to give methyl 2-bromo-2-(4-bromophenyl)acetate (12 g, 91%). 1H NMR (300 MHz, CDCl3) δ 7.68-7.65 (m, 2H), 7.52-7.49 (m, 2H), 5.35-5.31 (m, 1H), 3.89 (s, 3H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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